Lipophilicity Tuning: Isopropyl Substituent Confers Balanced XLogP3 vs. Unsubstituted Phenyl Analog
The target compound carries a computed XLogP3 of 0.9, reflecting the balanced lipophilicity contributed by the 4-isopropyl group on the benzenesulfonyl ring [1]. This value lies within the optimal range for oral drug-like molecules (XLogP 0–5). In contrast, the unsubstituted benzenesulfonyl analog (4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, CAS 565181-85-3), which lacks the isopropyl substituent, has a predicted XLogP of approximately 0.2–0.3 based on its smaller molecular surface area (C14H18N2O5S, MW 326.37) . The ~0.6–0.7 log unit difference corresponds to an approximately 4-fold difference in lipophilicity that can meaningfully affect membrane permeability, plasma protein binding, and CNS penetration potential in pharmacological applications [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS 565181-85-3); predicted XLogP3 ≈ 0.2–0.3 |
| Quantified Difference | ΔXLogP3 ≈ 0.6–0.7 (~4-fold higher lipophilicity for target compound) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); predicted values for comparator based on molecular formula |
Why This Matters
Lipophilicity differences of this magnitude can shift logBB (brain-to-plasma ratio) and cell permeability by 2- to 5-fold, directly impacting compound selection for CNS-targeted or cell-penetrant probe programs.
- [1] PubChem CID 16637068, Computed Properties section: XLogP3-AA = 0.9. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235–248. Review establishing that ΔlogP ≈ 1 corresponds to ~10-fold membrane partitioning difference. View Source
